Methyl 2-(trimethylsilyl)furo[3,2-b]pyridine-5-carboxylate
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Overview
Description
Methyl 2-(trimethylsilyl)furo[3,2-b]pyridine-5-carboxylate is a complex organic compound characterized by its unique structure, which includes a furo[3,2-b]pyridine core substituted with a trimethylsilyl group and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(trimethylsilyl)furo[3,2-b]pyridine-5-carboxylate typically involves multiple steps One common method starts with the preparation of the furo[3,2-b]pyridine core, which can be achieved through cyclization reactions involving appropriate precursorsThe final step involves esterification to introduce the methyl ester group, typically using methanol and a suitable acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(trimethylsilyl)furo[3,2-b]pyridine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to modify the functional groups.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl 2-(trimethylsilyl)furo[3,2-b]pyridine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 2-(trimethylsilyl)furo[3,2-b]pyridine-5-carboxylate involves its interaction with specific molecular targets. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Methyl furo[3,2-b]pyridine-5-carboxylate: Lacks the trimethylsilyl group, resulting in different chemical properties and reactivity.
2-[3-(Trifluoromethyl)phenyl]furo[3,2-b]pyrroles: Contains a trifluoromethyl group instead of a trimethylsilyl group, leading to different biological activities and applications.
Uniqueness
Methyl 2-(trimethylsilyl)furo[3,2-b]pyridine-5-carboxylate is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and lipophilicity, making it suitable for various applications in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C12H15NO3Si |
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Molecular Weight |
249.34 g/mol |
IUPAC Name |
methyl 2-trimethylsilylfuro[3,2-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C12H15NO3Si/c1-15-12(14)8-5-6-10-9(13-8)7-11(16-10)17(2,3)4/h5-7H,1-4H3 |
InChI Key |
GGCPPQWHVVQTCZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C1)OC(=C2)[Si](C)(C)C |
Origin of Product |
United States |
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